7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis
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Overview
Description
“7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis” is a chemical compound with the molecular formula C6H9Br2N . It has a molecular weight of 254.953.
Molecular Structure Analysis
The molecular structure of “7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis” consists of a seven-membered ring with two bromine atoms attached at the 7th position and a nitrogen atom at the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving “7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis” are not available, related compounds such as “7,7-dibromo-3-vinylbicyclo[4.1.0]heptane” have been studied. For instance, the reaction of “7,7-dibromo-3-vinylbicyclo[4.1.0]heptane” with LiMe leads to products derived by insertion of a cyclopropylidene into the C–H bonds .Scientific Research Applications
Versatile Synthetic Platform
The compound serves as a versatile synthetic platform in the creation of a variety of new compounds . It can undergo a variety of transformations depending on the position, number, and identity of the substituent(s), the identity of the tether group, and the nature of the catalytic system .
Thermal Reactions
The compound can undergo various thermal reactions, including a Claisen rearrangement, rearrangement of vinylcyclopropanes to cyclopentenes, a 1,5-hydrogen shift, and a Cope rearrangement .
Nucleophilic Addition
The compound can undergo nucleophilic addition, which is a fundamental class of reactions in organic chemistry .
Rhodium-Catalyzed Reactions
The compound can undergo rhodium-catalyzed reactions, which are a type of transition metal-catalyzed reaction .
Organic Building Blocks
The compound is used as an organic building block in chemical synthesis .
Cyclopropane Derivatives
The compound can be considered as a cyclopropane derivative, which are particularly attractive building blocks in organic chemistry .
Mechanism of Action
Target of Action
The primary targets of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane are currently unknown. This compound is a type of bicyclo[4.1.0]heptene , a class of molecules that have been used as building blocks in organic synthesis . .
Mode of Action
The mode of action of (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring . .
Biochemical Pathways
The biochemical pathways affected by (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can be involved in a variety of chemical reactions and transformations
Result of Action
The molecular and cellular effects of (1S,6S)-7,7-Dibromo-3-azabicyclo[41The compound is a type of bicyclo[4.1.0]heptene , which can undergo a variety of transformations . .
properties
IUPAC Name |
(1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIXRINLKCETA-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1C2(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane |
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